![molecular formula C21H26N2O2 B5683231 N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine](/img/structure/B5683231.png)
N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine, commonly known as EBDB, is a psychoactive substance that belongs to the family of phenethylamines. EBDB has gained popularity in recent years as a recreational drug due to its euphoric and stimulant effects. However, in the scientific community, EBDB has been researched for its potential therapeutic applications and its mechanism of action.
Mecanismo De Acción
EBDB acts as a selective serotonin and dopamine reuptake inhibitor (SSDRI), which means that it inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in the activation of the associated receptors, leading to the release of neurotransmitters and subsequent effects on behavior and mood.
Biochemical and physiological effects:
EBDB has been shown to produce a range of biochemical and physiological effects in animal studies. These include increased locomotor activity, enhanced social interaction, and decreased immobility in the forced swim test, which is a measure of antidepressant activity. EBDB has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EBDB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. EBDB is also stable and has a long shelf life. However, its use in laboratory experiments is limited by its psychoactive effects, which can confound results. Additionally, the effects of EBDB on humans are not well understood, which limits its translation to clinical applications.
Direcciones Futuras
There are several future directions for research on EBDB. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and neurodegenerative diseases. Further research is needed to elucidate its mechanism of action and to determine its safety and efficacy in humans. Additionally, the development of selective and potent SSDRIs based on the structure of EBDB may lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
The synthesis of EBDB involves the reaction of 1-benzyl-4-piperidone with 3,4-methylenedioxyphenyl-2-nitropropene followed by reduction with sodium borohydride. The resulting product is EBDB, which is a white crystalline powder.
Aplicaciones Científicas De Investigación
EBDB has been investigated for its potential therapeutic applications in the treatment of various medical conditions. Studies have shown that EBDB has an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. EBDB has been suggested to have antidepressant, anxiolytic, and anti-inflammatory properties.
Propiedades
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-4-18(5-3-1)15-23-12-9-19(10-13-23)22-11-8-17-6-7-20-21(14-17)25-16-24-20/h1-7,14,19,22H,8-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSOXKYQXQKNEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzylpiperidin-4-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.